1-(2-Azidoethyl)-4-methoxybenzene
Overview
Description
1-(2-Azidoethyl)-4-methoxybenzene: is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group to an ethyl chain attached to a benzene ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 1-(2-bromoethyl)-4-methoxybenzene can be reacted with sodium azide in an appropriate solvent, such as dimethylformamide, under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
CuAAC Reaction: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in the presence of an alkyne to form 1,2,3-triazoles.
Reduction Reaction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the azido group to an amine.
Oxidation Reaction: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Major Products:
CuAAC Reaction: Formation of 1,2,3-triazoles.
Reduction Reaction: Formation of 1-(2-aminoethyl)-4-methoxybenzene.
Oxidation Reaction: Formation of 1-(2-azidoethyl)-4-carboxybenzene.
Scientific Research Applications
Chemistry: 1-(2-Azidoethyl)-4-methoxybenzene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry
Biology and Medicine: The compound is used in the development of bioconjugates and drug delivery systems. The azido group allows for the attachment of bioactive molecules to targeting moieties, facilitating targeted drug delivery and imaging applications .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties. It is also employed in the production of energetic materials and explosives due to the high energy content of the azido group .
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-4-methoxybenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form stable triazole rings . This reaction is highly specific and efficient, making it valuable for bioconjugation and material synthesis.
Comparison with Similar Compounds
1-(2-Azidoethyl)benzene: Lacks the methoxy group, making it less versatile in certain synthetic applications.
1-(2-Azidoethyl)-4-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its reactivity and solubility.
1-(2-Azidoethyl)-4-hydroxybenzene: Contains a hydroxy group, which can participate in hydrogen bonding and affect the compound’s physical properties.
Uniqueness: 1-(2-Azidoethyl)-4-methoxybenzene is unique due to the presence of both the azido and methoxy groups, which provide a balance of reactivity and stability. The methoxy group enhances solubility in organic solvents, while the azido group offers versatile reactivity for various chemical transformations.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-9-4-2-8(3-5-9)6-7-11-12-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDYQTXWIONQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470012 | |
Record name | Benzene, 1-(2-azidoethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-44-2 | |
Record name | Benzene, 1-(2-azidoethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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